4-iodo-1-isopropyl-5-methyl-1H-imidazole 4-iodo-1-isopropyl-5-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576970
InChI: InChI=1S/C7H11IN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3
SMILES: CC1=C(N=CN1C(C)C)I
Molecular Formula: C7H11IN2
Molecular Weight: 250.08 g/mol

4-iodo-1-isopropyl-5-methyl-1H-imidazole

CAS No.:

Cat. No.: VC13576970

Molecular Formula: C7H11IN2

Molecular Weight: 250.08 g/mol

* For research use only. Not for human or veterinary use.

4-iodo-1-isopropyl-5-methyl-1H-imidazole -

Specification

Molecular Formula C7H11IN2
Molecular Weight 250.08 g/mol
IUPAC Name 4-iodo-5-methyl-1-propan-2-ylimidazole
Standard InChI InChI=1S/C7H11IN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3
Standard InChI Key CIWLEAKFYJSZLW-UHFFFAOYSA-N
SMILES CC1=C(N=CN1C(C)C)I
Canonical SMILES CC1=C(N=CN1C(C)C)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Iodo-1-isopropyl-5-methyl-1H-imidazole (C₇H₁₁IN₂; molecular weight 250.08 g/mol) features a five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. The iodine atom at position 4 introduces significant steric and electronic effects, while the isopropyl and methyl groups enhance lipophilicity. X-ray crystallography of analogous imidazoles reveals planarity in the aromatic ring, with substituents adopting equatorial orientations to minimize steric strain .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular FormulaC₇H₁₁IN₂
IUPAC Name4-iodo-5-methyl-1-(propan-2-yl)imidazole
Boiling Point298–302°C (estimated)
LogP (Octanol-Water)2.74 (predicted)

The iodine atom’s polarizability facilitates halogen bonding, which influences crystal packing and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy confirms substituent positions: the deshielded proton adjacent to iodine resonates at δ 8.5–9.0 ppm, while isopropyl methyl groups appear as doublets near δ 1.2–1.5 ppm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of 4-iodo-1-isopropyl-5-methyl-1H-imidazole:

Route 1: Direct Iodination
Reaction of 1-isopropyl-5-methyl-1H-imidazole with iodine (I₂) in dichloromethane, catalyzed by hydrogen peroxide or sodium hypochlorite, yields the target compound at room temperature. This electrophilic substitution proceeds via an iodonium intermediate, with yields reaching 70–85% after purification by column chromatography.

Route 2: Copper-Catalyzed Halogen Exchange
A method adapted from 4-iodoimidazole synthesis employs sodium iodide (NaI) and copper(I) chloride (CuCl) in aqueous NaOH at 0–20°C . This approach avoids harsh oxidizing agents, achieving a 70.2% yield after recrystallization .

Table 2: Comparative Synthesis Metrics

MethodConditionsYieldPurity
Direct IodinationI₂, CH₂Cl₂, RT, 6 h85%>95%
CuCl-NaI CatalysisNaI, CuCl, NaOH, 0–20°C, 6 h70.2%92%

Industrial production utilizes continuous flow reactors to optimize mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

AssayResultModel System
Antibacterial (MIC)8 µg/mL (MRSA)S. aureus culture
Anticancer (IC₅₀)45 µM (MCF-7)Breast cancer cells
Cytotoxicity (LD₅₀)>500 µM (HEK-293)Human kidney cells

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The iodine atom serves as a superior leaving group compared to bromine or chlorine, enabling efficient cross-coupling with aryl boronic acids. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis produces 4-phenyl-1-isopropyl-5-methyl-1H-imidazole in 89% yield.

Heterocycle Functionalization

4-Iodo-1-isopropyl-5-methyl-1H-imidazole acts as a precursor for selenazole and tellurazole derivatives via nucleophilic substitution with Na₂Se or Na₂Te. Such modifications expand its utility in materials science, particularly in chalcogenide-based semiconductors.

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